molecular formula C7H15NO3Si B1583748 Methylsilatrane CAS No. 2288-13-3

Methylsilatrane

Cat. No. B1583748
CAS RN: 2288-13-3
M. Wt: 189.28 g/mol
InChI Key: DZLQWMNVOBAZGC-UHFFFAOYSA-N
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Description

Methylsilatrane is a type of silatrane, a class of compounds that have been the subject of extensive research due to their unique crystal and stereoelectronic structure . It appears as white crystals or granular solid with a slight odor .


Synthesis Analysis

Silatranes, including Methylsilatrane, are synthesized using various approaches . A model synthesis of 1-methylsilatrane has been proven successful and will be used in the final step for synthesis of 1-methyl-4-silatranone . A more likely pathway to successful synthesis should be the formation of the amide linkage in the final step .


Molecular Structure Analysis

The most interesting feature of silatranes, including Methylsilatrane, is the variation of Si–N bond length on the basis of the axial substituent of Si . The reactivity and physicochemical properties of silatranes are determined by their basicity, which depends on the stereoelectronic structure .


Chemical Reactions Analysis

Silatranes, including Methylsilatrane, have unique reactivity due to the electron density distribution and the spatial structure . Methylsilatrane is incompatible with strong oxidizing materials .


Physical And Chemical Properties Analysis

Methylsilatrane is insoluble in water . It is probably combustible . It appears as white crystals or granular solid with a slight odor .

Scientific Research Applications

Raman Spectroscopy

1-Methylsilatrane hydrochloride's Raman spectrum has been a subject of study, enhancing our understanding of molecular vibrations. The 354 cm−1 band's disappearance in 1-methylsilatrane hydrochloride, compared to 1-methylsilatrane, supports previous assignments of this vibration to the SiN stretching mode. This research has implications for molecular spectroscopy and chemical analysis techniques (Imbenotte, Palavit, & Legrand, 1984).

Molecular Orbital Studies

Ab initio molecular orbital calculations have been used to study 1-methylsilatrane, exploring bonding in its structures. This research provides insights into the chemical bonding and electronic structure of 1-methylsilatrane, important for understanding its reactivity and potential applications in materials science (Greenberg, Plant, & Venanzi, 1991).

Intramolecular Interaction and Cage Effect

The electron density distribution in boratrane and 1-methylsilatrane has been investigated, shedding light on the transannular intramolecular interaction and the atrane framework's cage effect. This research is significant for understanding the stability and reactivity of such molecules, potentially influencing their application in catalysis or materials science (Korlyukov et al., 2002).

Crystal Structure Analysis

Studies have also focused on the crystal and molecular structure of 1-hydrosilatrane and 1-methylsilatrane. Understanding these structures is crucial for potential applications in crystal engineering and the development of new materials (Korlyukov et al., 2009).

Polymorphism

Research into the polymorphism of methylsilatrane has revealed its dimorphic nature at atmospheric pressure, with implications for its physical properties and potential use in various industrial applications (Schmid, 1976).

Structure and Bonding Studies

Investigations into the structure and bonding in 1-methylsilatrane and related compounds contribute to our understanding of molecular interactions and bonding, which is fundamental for the development of new chemical entities or materials (Boggs et al., 1995).

Quantum Chemical Calculations

Quantum chemical calculations of 1-methylsilatrane have been performed to understand its electronic structure and bonding, crucial for predicting its reactivity and potential applications in various fields (Grabovskaya, Klimenko, & Kartsev, 1988).

Electrosensing Applications

A study on a novel nanosilver/nafion composite electrode has demonstrated its utility in sensing applications, potentially including those involving methylsilatrane derivatives (Kumaravel & Chandrasekaran, 2010).

Biochemical Research

While not directly studying methylsilatrane, research on methylated DNA sequences as cancer biomarkers provides context for understanding the broader field of methylation and its biological significance, which could indirectly relate to the study of methylsilatrane and its derivatives (Kagan et al., 2007).

Safety And Hazards

Methylsilatrane may cause irritation of the eyes and skin. When heated to decomposition, it emits irritating fumes and toxic fumes of silicon oxide and carbon dioxide, and traces of incompletely burned carbon products . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

properties

IUPAC Name

1-methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
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InChI

InChI=1S/C7H15NO3Si/c1-12-9-5-2-8(3-6-10-12)4-7-11-12/h2-7H2,1H3
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InChI Key

DZLQWMNVOBAZGC-UHFFFAOYSA-N
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Canonical SMILES

C[Si]12OCCN(CCO1)CCO2
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Molecular Formula

C7H15NO3Si
Record name METHYLSILATRANE
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DSSTOX Substance ID

DTXSID4025660
Record name Methylsilatrane
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Molecular Weight

189.28 g/mol
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Physical Description

Methylsilatrane appears as white crystals or granular solid with a slight odor. (NTP, 1992)
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Boiling Point

345 °F at 31 mmHg (NTP, 1992)
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Flash Point

greater than 305.6 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 68.9 °F (NTP, 1992)
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Vapor Density

greater than 1 (NTP, 1992) (Relative to Air)
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Product Name

Methylsilatrane

CAS RN

2288-13-3
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Record name 1-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
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Record name 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-methyl-
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Melting Point

306 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
262
Citations
AA Korlyukov, KA Lyssenko, MY Antipin… - Inorganic …, 2002 - ACS Publications
… electron density distribution in boratrane and 1-methylsilatrane has been investigated. The B−N … On the contrary, the Si···N bond in 1-methylsilatrane and B−N bond in a series of some …
Number of citations: 102 pubs.acs.org
MG Voronkov, VV Keiko, VF Sidorkin… - Chemistry of …, 1974 - Springer
The conformational energy of the 1-methylsilatrane molecule for sp 3 and sp 3 d hybridization of the silicon atom was calculated. The known data on the structure of the atrane portion of …
Number of citations: 4 link.springer.com
JE Boggs, C Peng, VA Pestunovich… - Journal of Molecular …, 1995 - Elsevier
A very broad, flat region in the potential energy function for stretch of the SiN dative bond in 1-fluorosilatrane and 1-methylsilatrane has been revealed in a computational study in …
Number of citations: 35 www.sciencedirect.com
A Greenberg, C Plant, CA Venanzi - Journal of Molecular Structure …, 1991 - Elsevier
Ab initio molecular orbital calculations (3-21G ∗ ) have been employed to explore bonding in two structures of 1-methylsilatrane: a solid-state structure based upon crystallographic data …
Number of citations: 31 www.sciencedirect.com
EA Chernyshev, SP Knyazev, VN Kirin… - Russian journal of …, 2004 - Springer
… One of such orbitals in methylsilatrane is shown in Fig. 1. The structure of this orbital suggests … We also calculated the enthalpy of formation of methylsilatrane from the experimental …
Number of citations: 33 link.springer.com
RX Zhuo, ZR Lu, J Liao, LF Shen - Journal of organometallic chemistry, 1993 - Elsevier
A new class of silatrane compounds, (4S)-(−)-silatrane-carboxylic acids I–IV, was synthesized by the transesterification of organyltriethoxysilanes with l-N,N-bis(2-hydroxyethyl)serine or l…
Number of citations: 9 www.sciencedirect.com
NF Lazareva, VA Pestunovich, AI Albanov… - Tetrahedron …, 2000 - Elsevier
… The efficient trans-silylation of 1-methylsilatrane by trialkoxysilanes having a more electronegative substituent X than a methyl group is of interest. This reaction not only demonstrates …
Number of citations: 19 www.sciencedirect.com
JH Iwamiya, GE Maciel - Journal of the American Chemical …, 1993 - ACS Publications
… The optimal contact time (determined on methylsilatrane) was found to be 3 ms, with a recycle time ranging from 1 to 8 s, depending on apparent Tih behavior. The magic-angle …
Number of citations: 51 pubs.acs.org
L Párkányi, P Hencsei, L Bihátsi, I Kovacs, Á Szöllősy - Polyhedron, 1985 - Elsevier
… and 1-chloromethyl-3,7-dimethylsilatrane’ of the C-methyl substituted silatrane series have been determined and the X-ray structure determination of 1-chloromethyl-3,7,10…
Number of citations: 29 www.sciencedirect.com
M Imbenotte, G Palavit… - Journal of Raman …, 1984 - Wiley Online Library
… Although it is not possible to substitute the nitrogen atom of silatranes by use of an alkylating reagent, we prepared 1 -methylsilatrane hydrochloride from the corresponding silatranes …

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